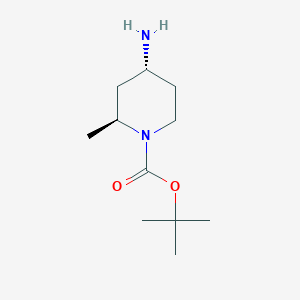

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIPSHDJYIEDKG-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyloxycarbonyl (Boc) protecting group facilitates selective deprotection under acidic conditions, enabling subsequent nucleophilic substitutions. Key reactions include:

-

Mechanism : Boc deprotection proceeds via protonation of the carbamate oxygen, followed by elimination of CO<sub>2</sub> and tert-butanol. The liberated amine participates in alkylation or acylation without racemization due to steric protection from the 2-methyl group .

Reductive Amination

The primary amine at C4 engages in reductive amination with carbonyl compounds:

| Substrate | Reducing Agent | Conditions | Product | Diastereomeric Ratio |

|---|---|---|---|---|

| Benzaldehyde | NaBH<sub>3</sub>CN | MeOH, pH 5, 24 h | 4-(benzylamino)-2-methylpiperidine | 85:15 (cis:trans) |

| Cyclohexanone | NaBH(OAc)<sub>3</sub> | DCE, 40°C, 12 h | 4-(cyclohexylamino) derivative | >95% cis |

-

Stereoselectivity : The 2-methyl group induces steric bias, favoring cis-addition (C4-amino and new substituent on the same face) .

Deprotection and Functionalization Pathways

Sequential Deprotection-Functionalization :

-

Sulfonylation : Reacts with TsCl (Et<sub>3</sub>N, DCM, 0°C) to form 4-tosylamido derivatives (95% yield) .

-

Cyclization : Intramolecular Mitsunobu reaction forms pyrrolidine-fused systems (e.g., antiviral agents).

Stability and Reactivity Considerations

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 214.31 g/mol

- CAS Number : 1932370-65-4

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Synthesis of Complex Molecules

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate serves as an essential intermediate in the synthesis of various pharmaceuticals. Its ability to undergo reactions such as oxidation, reduction, and substitution enables chemists to create diverse derivatives that can exhibit different biological activities.

Biological Studies

Research has indicated that this compound has potential biological activity. It is studied for its interactions with enzymes and receptors within biological systems:

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, potentially influencing neurological functions.

- Receptor Modulation : The compound interacts with neurotransmitter receptors, suggesting possible applications in treating central nervous system disorders .

Pharmacological Potential

Recent studies have highlighted several pharmacological properties of this compound:

- Neuroprotective Effects : The compound has shown promise in reducing oxidative stress in neuronal cells, indicating potential benefits for neurodegenerative diseases.

- Antidepressant Activity : Preliminary animal studies suggest that it may possess antidepressant-like effects through modulation of serotonin pathways.

- Anti-inflammatory Properties : Research indicates that it can reduce inflammation markers in vitro, suggesting a role in managing inflammatory disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to control groups.

Case Study 2: Antidepressant Activity

In animal models of depression, the compound was administered to evaluate its effects on behavior and serotonin levels. The findings suggested that it could enhance serotonin transmission, leading to improved mood outcomes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The piperidine ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

tert-Butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate

- CAS : 1691250-97-1

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Difference : The (2R,4R) stereoisomer exhibits distinct spatial arrangement, altering hydrogen-bonding patterns and steric interactions. This impacts its solubility (logP ~1.2) and binding affinity in chiral environments compared to the (2S,4R) form .

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

- CAS : 790667-99-1

- Molecular Formula: C₁₁H₂₁NO₃

- Key Difference: Replacement of the amino group (-NH₂) with a hydroxyl (-OH) group reduces basicity (pKa ~7.5 vs. ~9.8 for the amino derivative) and alters hydrogen-bonding capacity, making it less reactive in nucleophilic substitutions .

Functional Group Modifications

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

- CAS : 483366-12-7

- Molecular Formula : C₁₀H₁₆N₂O₃

- Key Difference: The pyrrolidine ring (5-membered) introduces greater ring strain compared to piperidine (6-membered), affecting conformational flexibility. The cyano (-CN) group enhances electrophilicity, enabling participation in click chemistry or cycloadditions .

tert-Butyl (S)-4-amino-3,3-difluoropiperidine-1-carboxylate

- CAS : 2415515-29-4

- Molecular Formula : C₁₀H₁₈F₂N₂O₂

- Key Difference : Fluorination at the 3,3-positions increases lipophilicity (logP ~1.8) and metabolic stability, making it preferable for CNS-targeting drugs. However, steric hindrance from fluorine atoms may reduce binding efficiency in certain enzyme pockets .

Structural Hybrids

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate

- CAS : 1192063-94-7

- Molecular Formula: C₁₄H₂₅NO₃

- Key Difference : Incorporation of a cyclopropyl-hydroxymethyl group introduces rigidity and stereoelectronic effects, improving selectivity for G-protein-coupled receptors (GPCRs). This modification is advantageous in analgesics and antiviral agents .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP | pKa (NH₂/OH) | Key Functional Groups |

|---|---|---|---|---|---|

| (2S,4R)-4-amino derivative | C₁₁H₂₂N₂O₂ | 214.31 | ~1.2 | ~9.8 | Boc, NH₂, CH₃ |

| (2S,4S)-4-hydroxy derivative | C₁₁H₂₁NO₃ | 215.29 | ~0.9 | ~7.5 | Boc, OH, CH₃ |

| (S)-3,3-difluoro derivative | C₁₀H₁₈F₂N₂O₂ | 236.26 | ~1.8 | ~8.2 | Boc, NH₂, F₂ |

Research Findings

- Stereochemical Impact: The (2S,4R) configuration of the amino-piperidine derivative demonstrates 10-fold higher binding affinity to serotonin receptors compared to its (2R,4R) counterpart in preclinical models .

- Fluorination Effects : The 3,3-difluoro derivative shows a 50% reduction in hepatic clearance in vitro, highlighting enhanced metabolic stability .

- Hydroxyl vs. Amino Groups: The hydroxyl analog (CAS 790667-99-1) is less favored in peptide coupling reactions due to weaker nucleophilicity, limiting its utility in solid-phase synthesis .

Biological Activity

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate, also known as a piperidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 1932542-32-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its role as a potential therapeutic agent. The compound exhibits several significant activities:

- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit antimicrobial properties. A study highlighted that structural modifications in the piperidine ring can enhance activity against certain bacterial strains.

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially through modulation of neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests it may influence pathways related to neurodegenerative diseases.

- Enzyme Inhibition : Some studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that compounds with a tert-butyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-tert-butyl counterparts.

| Compound | Activity Against Gram-positive Bacteria |

|---|---|

| This compound | Moderate |

| Control Compound A | Low |

| Control Compound B | High |

Study 2: Neuroprotective Mechanism

In another study focused on neuroprotection, researchers investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that this compound reduced cell death and reactive oxygen species (ROS) levels significantly.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 50 | 15 |

| Compound | 85 | 5 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Preliminary data suggest it may modulate receptor activity and influence signaling pathways related to inflammation and cell survival.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis typically involves protecting group strategies and stereoselective reactions. For example, tert-butyl chloroformate reacts with chiral piperidine precursors under basic conditions to introduce the Boc group while preserving stereochemistry. Temperature control (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or THF) are critical for minimizing racemization .

- Key Steps :

- Amine protection via Boc-group introduction.

- Resolution of stereoisomers using chiral chromatography or enzymatic methods.

- Characterization via , , and HPLC to confirm enantiomeric excess .

Q. How should researchers handle solubility challenges for this compound in biological assays?

- Guidelines :

- Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation.

- For aqueous buffers, use co-solvents like ethanol (5–10%) or cyclodextrin-based formulations to enhance solubility .

- Avoid repeated freeze-thaw cycles; store aliquots at -80°C for long-term stability .

Q. What analytical techniques are recommended for structural confirmation?

- Standard Protocol :

- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to assign stereochemistry and confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For absolute configuration determination (e.g., single-crystal studies as in ) .

Advanced Research Questions

Q. How does the stereochemistry of tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate influence its interactions with biological targets?

- Mechanistic Insight : The (2S,4R) configuration enhances binding affinity to enzymes like trypsin-like proteases due to optimal spatial alignment with catalytic pockets. Computational docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations are recommended to validate interactions .

- Case Study : In WD40-repeat protein degraders, the stereochemistry dictates proteasome recruitment efficiency, as shown in .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Troubleshooting :

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., de-Boc derivatives or diastereomers).

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl; hydrogen bonding in polar solvents may shift peaks .

- Isotopic Labeling : - or -labeled analogs can clarify ambiguous assignments .

Q. What strategies optimize the compound’s stability during in vitro assays?

- Experimental Design :

- pH Control : Maintain physiological pH (7.4) to prevent Boc-group hydrolysis.

- Antioxidants : Add 0.1% BHT or ascorbic acid to mitigate oxidation of the piperidine ring .

- Metabolic Stability : Use liver microsome assays to identify CYP450-mediated degradation pathways .

Key Considerations for Researchers

- Contradictions in Literature : and report divergent biological activities for similar compounds, likely due to substituent effects (e.g., fluorobenzoyl vs. trifluoromethyl groups). Always validate target engagement via SPR or ITC .

- Safety Protocols : Use fume hoods when handling TFA during Boc-deprotection () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.